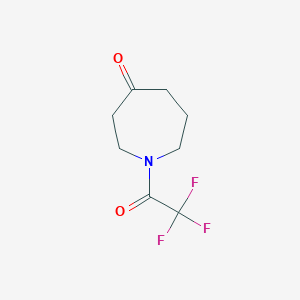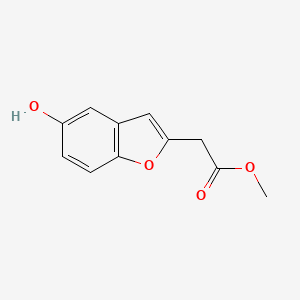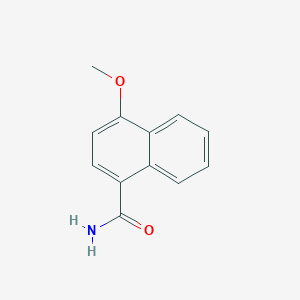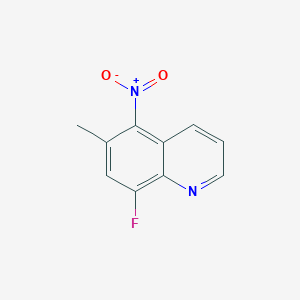
1-(2,2,2-Trifluoroacetyl)azepan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,2-Trifluoroacetyl)azepan-4-one is a chemical compound with the molecular formula C8H10F3NO2 It is characterized by the presence of a trifluoroacetyl group attached to an azepan-4-one ring
Vorbereitungsmethoden
The synthesis of 1-(2,2,2-Trifluoroacetyl)azepan-4-one can be achieved through several methods. One efficient synthetic route involves a two-step [5+2] annulation process catalyzed by gold. This method provides high regioselectivity and excellent diastereoselectivity . The reaction conditions typically involve the use of gold catalysts under controlled temperature and pressure to ensure optimal yield and purity.
Analyse Chemischer Reaktionen
1-(2,2,2-Trifluoroacetyl)azepan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetyl group can be replaced by other functional groups under suitable conditions.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,2,2-Trifluoroacetyl)azepan-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)azepan-4-one involves its interaction with molecular targets such as enzymes and proteins. The trifluoroacetyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(2,2,2-Trifluoroacetyl)azepan-4-one can be compared with other similar compounds such as:
- 1-(2,2,2-Trifluoroacetyl)piperidin-4-one
- 1-(2,2,2-Trifluoroacetyl)morpholin-4-one
These compounds share the trifluoroacetyl group but differ in the ring structure. The azepan-4-one ring in this compound provides unique steric and electronic properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C8H10F3NO2 |
|---|---|
Molekulargewicht |
209.17 g/mol |
IUPAC-Name |
1-(2,2,2-trifluoroacetyl)azepan-4-one |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(14)12-4-1-2-6(13)3-5-12/h1-5H2 |
InChI-Schlüssel |
YNFHSHYLEKIMGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CCN(C1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11896168.png)
![2-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B11896178.png)
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide](/img/structure/B11896190.png)

![2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11896201.png)




![N'-[(Trimethylsilyl)oxy]benzenecarboximidamide](/img/structure/B11896240.png)


